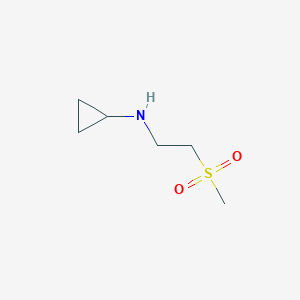

N-(2-methanesulfonylethyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-(2-methylsulfonylethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)5-4-7-6-2-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZELEQBIQIGLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Methanesulfonylethyl)cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound is characterized by a cyclopropane ring, which is known for enhancing the pharmacological properties of compounds. The presence of a methanesulfonyl group contributes to its solubility and reactivity, making it an attractive candidate for further investigation in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cyclopropane derivatives, including this compound. Cyclopropane structures are often associated with improved efficacy against various pathogens due to their ability to interact effectively with biological targets.

Research Findings

- In Vitro Antibacterial Activity :

- A study evaluated the antibacterial effects of several cyclopropane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain derivatives exhibited moderate to strong antibacterial activity, suggesting that modifications in the cyclopropane structure can enhance bioactivity .

- Antifungal Properties :

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:

- Target Interaction : The cyclopropane moiety may enhance binding affinity to target proteins involved in bacterial cell wall synthesis or fungal membrane integrity.

- Enzyme Inhibition : Some studies indicate that compounds with similar structures can inhibit key enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory responses .

Case Studies

Several case studies have been conducted to explore the broader implications of using this compound in therapeutic applications:

- Case Study 1 : A series of derivatives were synthesized and screened for their antimicrobial properties. The findings revealed that structural modifications significantly influenced bioactivity, leading to the identification of promising candidates for further development .

- Case Study 2 : Another study focused on the anti-inflammatory potential of cyclopropane derivatives, revealing that certain compounds exhibited selective inhibition of COX enzymes, indicating potential use in treating inflammatory conditions .

Data Tables

To summarize the findings related to the biological activity of this compound, the following tables present key data from relevant studies:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |

|---|---|---|---|

| F1 | 16 | 32 | 16 |

| F2 | 8 | 16 | 8 |

| F3 | 32 | 64 | 32 |

Table 1: Minimum Inhibitory Concentration (MIC) values for various derivatives of this compound.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

The unique structural characteristics of N-(2-methanesulfonylethyl)cyclopropanamine make it a candidate for developing novel therapeutic agents. Its sulfonamide functional group can interact with biological targets effectively, potentially leading to new treatments for various diseases.

- Case Study: Antiviral Compounds

Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, a patent describes the synthesis of compounds that include cyclopropanamine derivatives as potential antiviral agents, highlighting their importance in drug discovery .

Organic Synthesis

Synthetic Applications

this compound can serve as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in synthesizing more complex molecules.

- Ligand Development

The compound has been utilized in developing ligands for metal-catalyzed reactions, enhancing the efficiency of coupling reactions such as the Suzuki-Miyaura coupling . This application showcases its role in facilitating organic transformations.

Research Findings

Recent studies have focused on the synthesis and application of cyclopropylamines, including this compound. A notable study demonstrated its use in asymmetric synthesis processes, yielding products with high enantioselectivity . Furthermore, its application in photocycloaddition reactions has opened new avenues for creating complex organic structures .

Comparison with Similar Compounds

Reactivity and Stability

The sulfonyl group enhances stability under physiological conditions compared to nitro or benzyl-substituted analogs (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine in ). However, like other amines, it may undergo oxidation or nucleophilic substitution reactions .

Physicochemical Properties

Key Properties (Inferred)

The sulfonyl group in the target compound increases its polarity, improving aqueous solubility compared to benzyl or nitro-substituted analogs. This property is critical for bioavailability in drug design .

Pharmacological and Toxicological Data

Preparation Methods

Detailed Preparation Method

A representative preparation method, as reported by Vulcanchem (2023), can be summarized as follows:

-

- Cyclopropanamine

- Methanesulfonylethyl halide or a related reactive intermediate

-

- The reaction is typically conducted under reflux conditions to ensure complete conversion.

- The reaction time varies but is generally around 1 hour.

- Use of glacial acetic acid as a solvent or reaction medium to facilitate the reaction and improve yield.

-

- After completion, the reaction mixture is cooled below 50°C.

- The solvent is removed under reduced pressure.

- The residue is dissolved in an organic solvent such as ethyl acetate or methylene chloride.

- The solution is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine to remove impurities.

- Drying over anhydrous magnesium sulfate or sodium sulfate follows.

- The solvent is evaporated under vacuum.

- The crude product is recrystallized from a binary solvent system, commonly ethanol and acetone, to improve purity.

- The final product is isolated by vacuum filtration, washed with ethanol, and dried.

-

- High yields are reported, typically around 97% under optimized conditions.

Experimental Data Table

| Parameter | Details |

|---|---|

| Starting amine | Cyclopropanamine |

| Electrophile | Methanesulfonylethyl halide |

| Solvent | Glacial acetic acid, ethyl acetate, methylene chloride |

| Reaction temperature | Reflux (~100°C) |

| Reaction time | 1 hour |

| Workup | Cooling, solvent removal under vacuum, washing with water, saturated NaHCO3, brine, drying over MgSO4 |

| Purification | Recrystallization from ethanol/acetone |

| Yield | 97% |

Q & A

Q. Optimization Strategies :

- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., cyclopropane ring opening) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

- Catalysis : Transition-metal catalysts (e.g., Pt in hydrogenation) improve selectivity for reductive pathways .

Q. Table 1: Comparative Synthesis Methods

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Nucleophilic Substitution | KCO, DMF, 25°C | 65–75 | |

| Reductive Amination | H/Pt, ethanol, 50°C | 80–85 | |

| Continuous Flow | Automated reactor, 30°C | 90+ |

How should researchers handle and store this compound to ensure safety and stability?

Basic Research Question

- Storage : Store in airtight containers at 0–6°C to prevent degradation . Desiccate to avoid hygroscopic absorption.

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation/contact .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Q. Stability Considerations :

- The compound is stable under inert atmospheres but may decompose in the presence of strong acids/bases or UV light .

What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm cyclopropane ring integrity and sulfonylethyl linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = 192.2) .

- Elemental Analysis : Validate C, H, N, S content against theoretical values .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. Table 2: Key Analytical Parameters

| Technique | Target Data | Reference |

|---|---|---|

| H NMR | δ 0.8–1.2 (cyclopropane protons) | |

| HRMS | m/z 192.2 (calculated) | |

| HPLC Retention | 8.2 min (C18 column, MeOH/HO) |

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to enzymes/receptors. The methanesulfonyl group’s electron-withdrawing properties enhance hydrogen bonding with active sites .

- Molecular Dynamics (MD) : Simulate conformational stability in aqueous or lipid environments (e.g., using GROMACS) .

- InChI Codes : Leverage standardized identifiers (e.g., InChI=1S/C6H13NO2S) for database comparisons .

What strategies resolve discrepancies in biological activity data across studies involving this compound?

Advanced Research Question

- Assay Variability : Control for pH, temperature, and solvent (e.g., DMSO concentration) to ensure reproducibility .

- Purity Validation : Cross-check via HPLC and NMR to rule out degradation products .

- Target Selectivity : Use knockout models or siRNA to confirm specificity for suspected targets (e.g., GPCRs) .

How do structural modifications to the cyclopropane or sulfonylethyl groups affect the compound’s bioactivity?

Advanced Research Question

- Cyclopropane Ring : Substituting with larger rings (e.g., cyclohexane) reduces strain energy but may lower binding affinity .

- Sulfonylethyl Group : Replacing methanesulfonyl with nitro or halogen groups alters electron density and solubility .

Q. Table 3: Structure-Activity Relationship (SAR) Trends

| Modification | Effect on Activity | Reference |

|---|---|---|

| Cyclopropane → Cyclohexane | ↓ Binding affinity | |

| Methanesulfonyl → Nitro | ↑ Solubility, ↓ Stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.